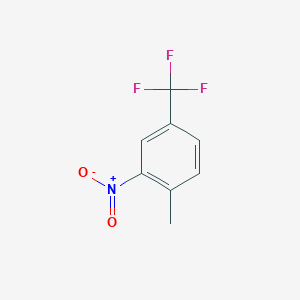

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

The compound 1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a chemical of interest in various research studies due to its potential applications and unique properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the compound .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography is a common technique used to determine the crystal structure of compounds, as seen in the studies of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole and 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene . These structures help in understanding the spatial arrangement of functional groups and their potential interactions.

Chemical Reactions Analysis

The reactivity of nitro- and trifluoromethyl-substituted benzenes is a subject of interest. For instance, the transformation of dinitrobenzenes into indoles using the Batcho–Leimgruber synthetic protocol is an example of the chemical reactivity of such compounds . Additionally, the DNA binding studies of nitrobenzene derivatives indicate potential biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For example, the study of ionic liquids and benzene mixtures using spectroscopic techniques provides insights into the miscibility and interactions between different chemical species . The crystal structure and packing can also influence the physical properties, as seen in the different packing motifs of isomeric nitrobenzotrifluorides . Quantum mechanical calculations and spectroscopic investigations can further elucidate the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of related compounds .

Applications De Recherche Scientifique

Agrochemical Industry

- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

- Results or Outcomes : The use of these compounds has significantly improved crop protection, leading to increased yields .

Pharmaceutical Industry

- Summary of Application : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Results or Outcomes : The use of these compounds has led to the development of effective treatments for various conditions .

- Chemical Properties : 1-Methyl-2-nitro-4-(trifluoromethyl)benzene has a molecular weight of 205.14 . It is typically stored in a dry room at normal temperature .

- Safety Information : The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

- Chemical Properties : 1-Methyl-2-nitro-4-(trifluoromethyl)benzene has a molecular weight of 205.14 . It is typically stored in a dry room at normal temperature .

- Safety Information : The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Safety And Hazards

Propriétés

IUPAC Name |

1-methyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERJFHPHSUIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363017 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

CAS RN |

65754-26-9 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)

![furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1300356.png)